![molecular formula C13H20N2O2 B13148198 Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- is an organic compound with the molecular formula C13H20N2O2. This compound is characterized by the presence of a propanamide group attached to a 4-methoxyphenyl ethyl chain and a methylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- typically involves the reaction of 4-methoxyphenyl ethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
Aplicaciones Científicas De Investigación
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as pain relief and reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-
- Propanamide, N-(4-methoxyphenyl)-2-methyl-
Uniqueness
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methoxyphenyl ethyl chain and the methylamino group enhances its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C13H20N2O2/c1-10(14-2)13(16)15-9-8-11-4-6-12(17-3)7-5-11/h4-7,10,14H,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
GCEIOCIBLDUDKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCC1=CC=C(C=C1)OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


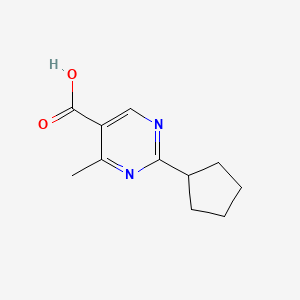

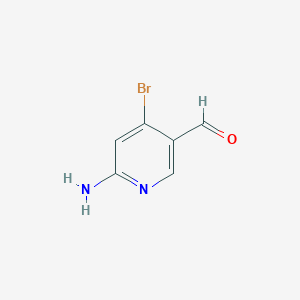
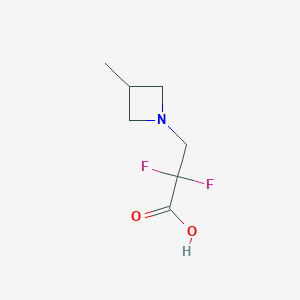
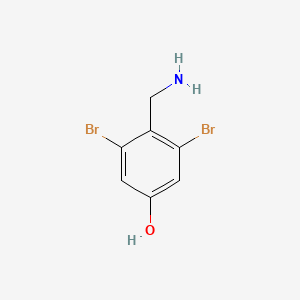
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)


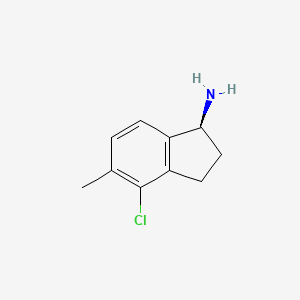
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
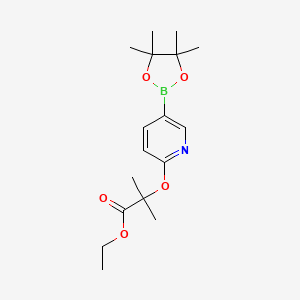
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)

